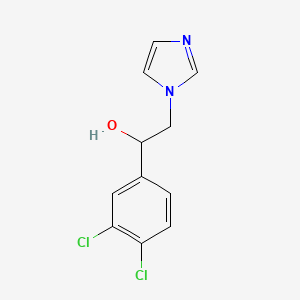
1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is a chemical compound that features a dichlorophenyl group attached to an imidazole ring via an ethanol linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzaldehyde with imidazole in the presence of a suitable base, followed by reduction to yield the desired ethanol derivative. The reaction conditions typically involve:
Reagents: 3,4-dichlorobenzaldehyde, imidazole, reducing agents (e.g., sodium borohydride)
Solvents: Common solvents include ethanol or methanol
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The dichlorophenyl group can be reduced under specific conditions to form a less chlorinated derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products:
Oxidation: 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acetaldehyde or 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acetic acid
Reduction: 1-(3-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties
Medicine: Investigated for its potential use in pharmaceutical formulations
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting enzymes that require metal cofactors. The dichlorophenyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes.
Comparaison Avec Des Composés Similaires
- 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)propane
- 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)butane
Comparison: 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is unique due to its ethanol linker, which provides specific chemical properties and reactivity. Compared to its propane and butane analogs, the ethanol derivative may exhibit different solubility, reactivity, and biological activity, making it a valuable compound for targeted applications.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-2-imidazol-1-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-9-2-1-8(5-10(9)13)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALAHDDITRYXTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN2C=CN=C2)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)


![N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine](/img/structure/B601446.png)
![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)


